2-[[(2S,4S,5S)-5-hydroxy-2,3,4-tris(phenylmethoxy)-5-(phenylmethoxymethyl)cyclohexyl]amino]propane-1,3-diol
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Overview
Description
Tetrabenzyl-voglibose is a derivative of voglibose, a well-known alpha-glucosidase inhibitor used primarily in the management of postprandial blood glucose levels in patients with type II diabetes mellitus. Tetrabenzyl-voglibose is characterized by the addition of benzyl groups to the voglibose molecule, which can potentially alter its pharmacokinetic and pharmacodynamic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of tetrabenzyl-voglibose involves several key steps. Initially, (2R, 3S, 4S, 5S)-5-hydroxyl-2,3,4-tri(benzyloxy)-5-(benzyloxy)methyl-cyclohexanone reacts with serinol in a protonic solvent under organic acid catalysis to form an intermediate amine compound. This intermediate is then reduced to yield tetrabenzyl-voglibose . The reaction conditions are optimized to ensure high yield and purity, making the process suitable for industrial production.
Industrial Production Methods
The industrial production of tetrabenzyl-voglibose follows the same synthetic route but on a larger scale. The reagents used are cost-effective, and the reaction conditions are designed to be safe and environmentally friendly. The process involves simple aftertreatment steps, ensuring a high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tetrabenzyl-voglibose undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols. Substitution reactions can result in a variety of products, depending on the substituents involved .
Scientific Research Applications
Tetrabenzyl-voglibose has several scientific research applications, including:
Chemistry: It is used as a model compound for studying the effects of benzylation on the pharmacokinetics and pharmacodynamics of alpha-glucosidase inhibitors.
Biology: It is used in research on enzyme inhibition and carbohydrate metabolism.
Medicine: It has potential therapeutic applications in the treatment of diabetes and other metabolic disorders.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in quality control
Mechanism of Action
Tetrabenzyl-voglibose exerts its effects by inhibiting the enzyme alpha-glucosidase, which is involved in the breakdown of carbohydrates into glucose in the small intestine. By inhibiting this enzyme, tetrabenzyl-voglibose slows down the absorption of glucose, thereby reducing postprandial blood glucose levels. The molecular targets include the alpha-glucosidase enzymes located in the brush border of the small intestine .
Comparison with Similar Compounds
Similar Compounds
Voglibose: The parent compound, used for managing postprandial blood glucose levels.
Acarbose: Another alpha-glucosidase inhibitor used for similar purposes.
Miglitol: A similar compound with a slightly different mechanism of action.
Uniqueness
Tetrabenzyl-voglibose is unique due to the addition of benzyl groups, which can potentially enhance its pharmacokinetic and pharmacodynamic properties compared to voglibose. This modification may result in improved efficacy, longer duration of action, and reduced side effects .
Properties
CAS No. |
1180491-22-8 |
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Molecular Formula |
C38H45NO7 |
Molecular Weight |
627.8 g/mol |
IUPAC Name |
2-[[(5S)-5-hydroxy-2,3,4-tris(phenylmethoxy)-5-(phenylmethoxymethyl)cyclohexyl]amino]propane-1,3-diol |
InChI |
InChI=1S/C38H45NO7/c40-22-33(23-41)39-34-21-38(42,28-43-24-29-13-5-1-6-14-29)37(46-27-32-19-11-4-12-20-32)36(45-26-31-17-9-3-10-18-31)35(34)44-25-30-15-7-2-8-16-30/h1-20,33-37,39-42H,21-28H2/t34?,35?,36?,37?,38-/m0/s1 |
InChI Key |
DYSHUNINHUTCLX-FJPIXDRASA-N |
Isomeric SMILES |
C1C(C(C(C([C@]1(COCC2=CC=CC=C2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)NC(CO)CO |
Canonical SMILES |
C1C(C(C(C(C1(COCC2=CC=CC=C2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)NC(CO)CO |
Origin of Product |
United States |
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